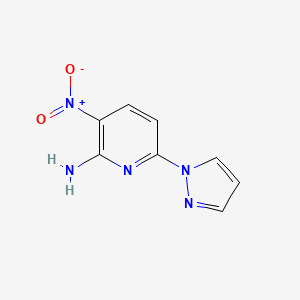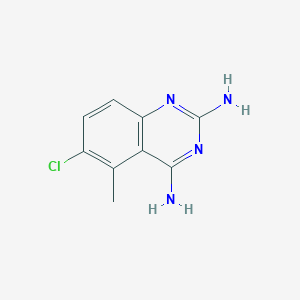
6-Chloro-5-methylquinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methylquinazoline-2,4-diamine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which consists of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with amides or amines. One common method is the Niementowski synthesis, where anthranilic acid is treated with formamide under acidic conditions to yield quinazoline derivatives
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the use of metal catalysts to enhance reaction efficiency and yield. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce the chlorine and methyl groups .
化学反応の分析
Types of Reactions
6-Chloro-5-methylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with various functional groups .
科学的研究の応用
6-Chloro-5-methylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 6-Chloro-5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
6-Chloro-5-methylquinazoline: Lacks the diamine groups but shares the quinazoline core.
5-Methylquinazoline-2,4-diamine: Similar structure but without the chlorine atom.
6-Phenylquinazoline-2,4-diamine: Contains a phenyl group instead of a chlorine atom.
Uniqueness
6-Chloro-5-methylquinazoline-2,4-diamine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
63770-43-4 |
|---|---|
分子式 |
C9H9ClN4 |
分子量 |
208.65 g/mol |
IUPAC名 |
6-chloro-5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H9ClN4/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3,(H4,11,12,13,14) |
InChIキー |
NHLMUZZILBPPDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)
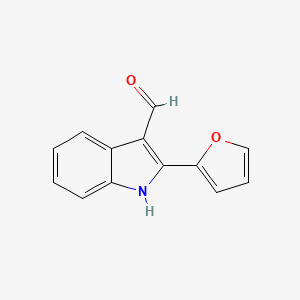

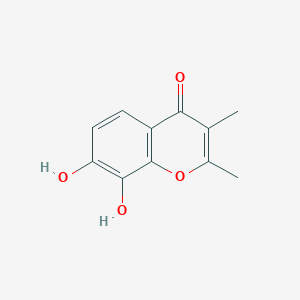
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
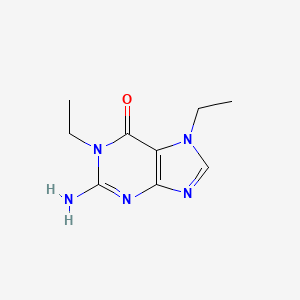
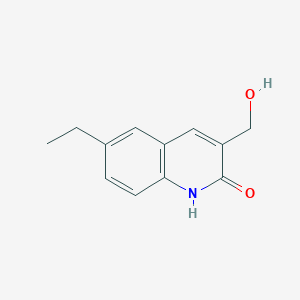
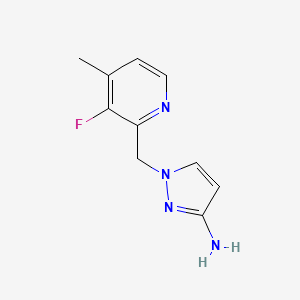


![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)

